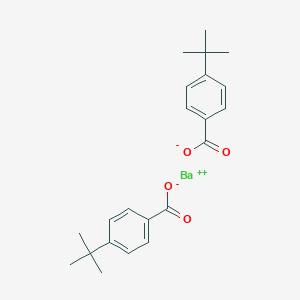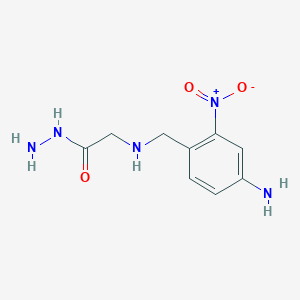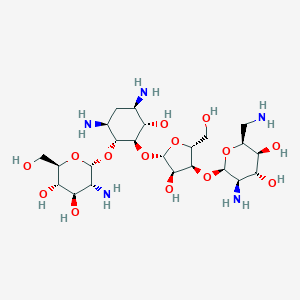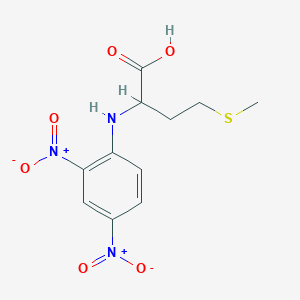
2-Amino-4,6-difluorobenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4,6-difluorobenzenethiol (ADFBT) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a sulfur-containing aromatic compound that has a wide range of applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 2-Amino-4,6-difluorobenzenethiol is still not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to induce apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been proposed that its anti-inflammatory and antioxidant properties may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
2-Amino-4,6-difluorobenzenethiol has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis. It has also been shown to possess anti-inflammatory and antioxidant properties, which may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. In addition, 2-Amino-4,6-difluorobenzenethiol has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-Amino-4,6-difluorobenzenethiol is its potent anticancer activity against various cancer cell lines. It also possesses anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of 2-Amino-4,6-difluorobenzenethiol is its low solubility in water, which may limit its applicability in certain experimental settings. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research on 2-Amino-4,6-difluorobenzenethiol. One of the areas that require further investigation is its mechanism of action, particularly with regards to its anticancer activity. In addition, more studies are needed to evaluate its safety and efficacy in animal models and human clinical trials. Furthermore, the potential applications of 2-Amino-4,6-difluorobenzenethiol in materials science and organic synthesis need to be explored further. Finally, the development of more efficient synthesis methods for 2-Amino-4,6-difluorobenzenethiol would facilitate its widespread use in various fields of scientific research.
Conclusion
In conclusion, 2-Amino-4,6-difluorobenzenethiol is a sulfur-containing aromatic compound that has gained significant attention in the field of scientific research due to its unique properties. It is a potent anticancer agent that also possesses anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, more research is needed to fully understand its mechanism of action and potential side effects. The development of more efficient synthesis methods and the exploration of its potential applications in materials science and organic synthesis are also areas that require further investigation.
Méthodes De Synthèse
The synthesis of 2-Amino-4,6-difluorobenzenethiol can be achieved through various methods, including nucleophilic substitution and palladium-catalyzed coupling reactions. One of the most common methods involves the reaction of 2,4-difluoronitrobenzene with thiourea in the presence of a base and a solvent such as ethanol, resulting in the formation of 2-Amino-4,6-difluorobenzenethiol. Another method involves the palladium-catalyzed coupling reaction of 2,4-difluorobromobenzene with thiophenol in the presence of a base and a solvent such as dimethylformamide.
Applications De Recherche Scientifique
2-Amino-4,6-difluorobenzenethiol has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been found to exhibit potent anticancer activity against various cancer cell lines. It has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. In materials science, 2-Amino-4,6-difluorobenzenethiol has been used as a building block for the synthesis of various organic materials such as polymers and liquid crystals.
Propriétés
Numéro CAS |
126764-60-1 |
|---|---|
Nom du produit |
2-Amino-4,6-difluorobenzenethiol |
Formule moléculaire |
C6H5F2NS |
Poids moléculaire |
161.17 g/mol |
Nom IUPAC |
2-amino-4,6-difluorobenzenethiol |
InChI |
InChI=1S/C6H5F2NS/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2 |
Clé InChI |
RMJMNZCAJIQYIB-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1N)S)F)F |
SMILES canonique |
C1=C(C=C(C(=C1N)S)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B158535.png)




![5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B158553.png)






